molecular formula C20H23N3O3S2 B2436819 N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252917-66-0

N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2436819
CAS No.: 1252917-66-0
M. Wt: 417.54
InChI Key: ITUIRHYMSSXPKK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-4-26-16-8-6-5-7-14(16)21-17(24)12-28-20-22-15-9-10-27-18(15)19(25)23(20)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUIRHYMSSXPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C18H24N2O2S
Molecular Weight: 336.46 g/mol
CAS Number: 1252917-66-0

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, particularly in the realm of oncology and infectious diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance:

  • In vitro studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. In one study, derivatives exhibited inhibitory activity ranging from 43% to 87% against MDA-MB-231 cells compared to control groups .
CompoundCell LineInhibition (%)
Compound LMDA-MB-231>70%
Compound MA549 (Lung)65%
Compound NHeLa (Cervical)50%

The proposed mechanisms of action for this compound include:

  • Inhibition of Tyrosine Kinase Activity : The thieno[3,2-d]pyrimidine scaffold is known to inhibit tyrosine kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

In addition to antitumor properties, thieno[3,2-d]pyrimidine derivatives have demonstrated antimicrobial effects:

  • Bacterial Inhibition : Compounds have shown activity against Gram-positive and Gram-negative bacteria. For example, a related derivative exhibited MIC values as low as 15 µg/mL against Staphylococcus aureus .

Anti-inflammatory Properties

Research indicates that compounds within this class may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB.

Case Study 1: Breast Cancer Treatment

A study conducted by Elmongy et al. synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their effects on MDA-MB-231 cells. The results indicated that certain derivatives had a stronger inhibitory effect than standard chemotherapeutic agents . This suggests a promising avenue for developing targeted therapies for triple-negative breast cancer.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against various pathogens. The study found that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antibiotics .

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core via cyclization of precursors under acidic/basic conditions. Subsequent steps include sulfanyl group introduction and coupling with the ethoxyphenyl-acetamide moiety. Optimization of reaction conditions (e.g., solvents like ethanol or DMF, catalysts like triethylamine, and temperature control at 60–80°C) is critical to achieve yields >75% . Monitoring via TLC/HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are used to confirm structural integrity and purity?

1H NMR (e.g., δ 12.50 ppm for NH-3, δ 4.12 ppm for SCH2) and 13C NMR are primary tools. IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (e.g., [M+H]+ at m/z 344.21) and elemental analysis (C, N, S within ±0.1% of theoretical values) validate purity .

Q. What are the compound’s primary biological activities under investigation?

Thienopyrimidine derivatives exhibit anticancer and antimicrobial potential. This compound’s sulfanyl and ethoxy groups enhance interactions with enzyme targets (e.g., kinases, DNA topoisomerases). In vitro assays using cell lines (e.g., MCF-7, HeLa) and microbial strains are standard for activity profiling .

Q. How does the ethoxy group influence physicochemical properties?

The ethoxy substituent improves solubility in polar solvents (e.g., DMSO) and modulates pharmacokinetics by altering logP values. Computational studies (e.g., QSAR) suggest it enhances membrane permeability .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

Discrepancies in NMR shifts (e.g., NH proton integration) may arise from tautomerism or solvent effects. Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography (e.g., bond angles/planarity of the thienopyrimidine core) resolves structural ambiguities . For bioactivity conflicts, dose-response curves and orthogonal assays (e.g., SPR for binding affinity) are recommended .

Q. What strategies optimize reaction yields in large-scale synthesis?

Transitioning from batch to flow chemistry improves scalability. Solvent selection (e.g., ethanol for greener synthesis) and catalyst recycling (e.g., immobilized bases) reduce costs. Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps (e.g., cyclization) for targeted optimization .

Q. How do structural modifications affect SAR (Structure-Activity Relationships)?

Substituting the 2-methylpropyl group with bulkier alkyl chains (e.g., 3-methylbutyl) increases hydrophobic interactions but may reduce solubility. Introducing electron-withdrawing groups (e.g., Cl) on the phenyl ring enhances electrophilicity and target binding. Computational docking (e.g., AutoDock) guides rational design .

Q. What methodologies assess stability under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., hydrolysis of the acetamide group). LC-MS identifies metabolites in simulated gastric fluid (pH 2.0) and liver microsomes .

Q. How is crystallographic data utilized to validate molecular interactions?

Single-crystal X-ray diffraction (e.g., monoclinic P21/c system, a=18.220 Å, β=108.76°) reveals non-covalent interactions (e.g., hydrogen bonds between sulfanyl and His residues). Hirshfeld surface analysis quantifies intermolecular contacts .

Q. What advanced techniques elucidate reaction mechanisms (e.g., oxidation pathways)?

Isotopic labeling (e.g., 18O tracking) identifies oxygen sources during oxidation. Cyclic voltammetry detects redox-active sites (e.g., thieno ring oxidation at +1.2 V). DFT calculations map transition states and activation energies .

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